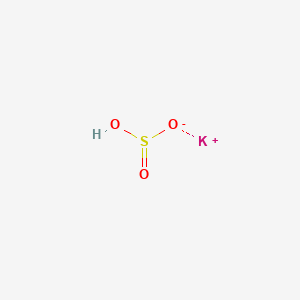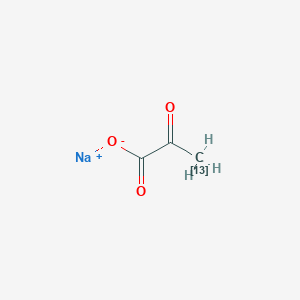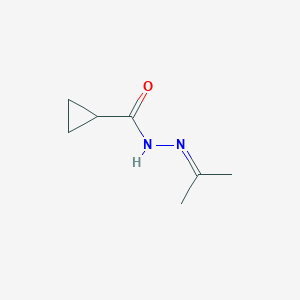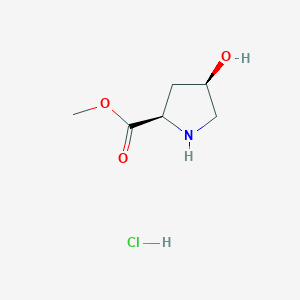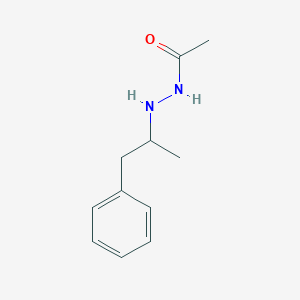
1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as AAPH and is used as a free radical generator in various biochemical and physiological studies. AAPH is synthesized through a simple method, and its mechanism of action has been extensively studied.
作用机制
AAPH generates free radicals through a thermal decomposition reaction. The reaction proceeds through the homolytic cleavage of the N-N bond, resulting in the formation of two radicals. These radicals can then react with various biomolecules, leading to oxidative damage. AAPH has been shown to generate both hydroxyl and alkoxyl radicals, which can react with lipids, proteins, and DNA.
生化和生理效应
AAPH-induced oxidative stress has been shown to have various biochemical and physiological effects. It can lead to lipid peroxidation, DNA damage, and protein oxidation. AAPH has also been shown to induce apoptosis in various cell types. Additionally, AAPH-induced oxidative stress has been linked to various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
实验室实验的优点和局限性
AAPH has several advantages for lab experiments. It is easy to synthesize, stable, and generates free radicals quickly and efficiently. Additionally, AAPH has a well-established mechanism of action, which makes it an ideal model compound for studying oxidative stress. However, AAPH has some limitations. It is a relatively non-specific free radical generator, which can lead to oxidative damage to various biomolecules. Additionally, AAPH-induced oxidative stress may not accurately reflect the oxidative stress that occurs in vivo.
未来方向
There are several future directions for AAPH research. One area of interest is the development of more specific free radical generators that can target specific biomolecules. Additionally, AAPH can be used to study the antioxidant activity of various compounds, and future research can focus on identifying new antioxidants that can protect against AAPH-induced oxidative stress. Furthermore, AAPH can be used to study the role of oxidative stress in various diseases, and future research can focus on developing novel therapies that target oxidative stress.
Conclusion:
In conclusion, AAPH is a widely used free radical generator in scientific research. Its synthesis method is straightforward, and its mechanism of action has been extensively studied. AAPH-induced oxidative stress has various biochemical and physiological effects and has been linked to various diseases. While AAPH has several advantages for lab experiments, it also has limitations, and future research can focus on developing more specific free radical generators and identifying new antioxidants that can protect against AAPH-induced oxidative stress.
合成方法
AAPH can be synthesized through a simple method that involves the reaction of 1-acetyl-2-bromo-1-phenylethane with hydrazine hydrate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of AAPH. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
科学研究应用
AAPH is widely used in scientific research as a free radical generator. It is commonly used to induce oxidative stress in cells and tissues, which can be used to study various biochemical and physiological processes. AAPH is also used as a model compound for studying the antioxidant activity of various compounds. It has been used in studies related to lipid peroxidation, DNA damage, and protein oxidation.
属性
CAS 编号 |
112825-06-6 |
|---|---|
产品名称 |
1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazine |
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC 名称 |
N'-(1-phenylpropan-2-yl)acetohydrazide |
InChI |
InChI=1S/C11H16N2O/c1-9(12-13-10(2)14)8-11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3,(H,13,14) |
InChI 键 |
YAAVQSVNUBYLQQ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NNC(=O)C |
规范 SMILES |
CC(CC1=CC=CC=C1)NNC(=O)C |
同义词 |
1-acetyl-2-(1-methyl-2-phenylethyl)hydrazine 1-AMPEH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



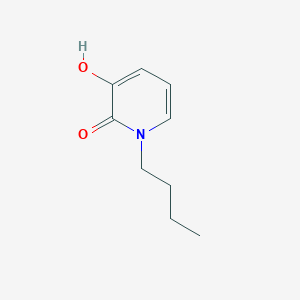
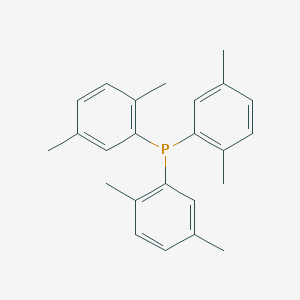
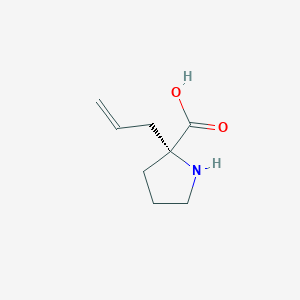
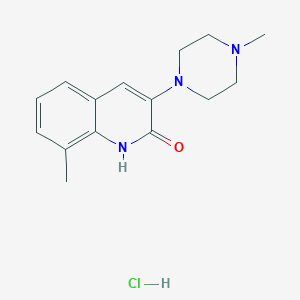
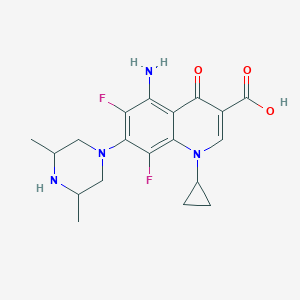
![3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid](/img/structure/B39566.png)
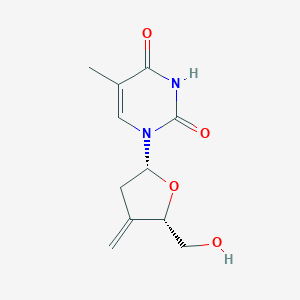
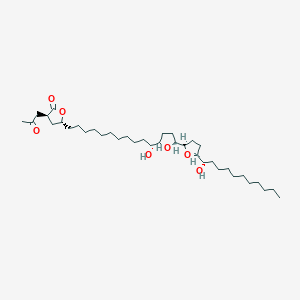
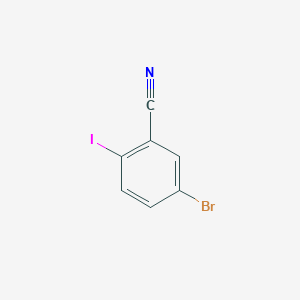
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)
